1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE

概要

説明

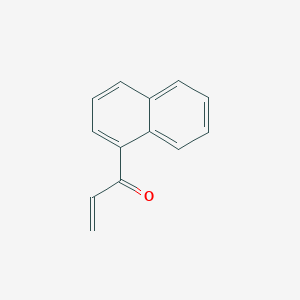

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE is an organic compound with the molecular formula C13H10O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a prop-2-en-1-one group attached to the naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the prop-2-en-1-one moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylpropanol.

科学的研究の応用

Biological Applications

The compound exhibits several promising biological activities:

- Anticancer Activity : Research has shown that 1-(naphthalen-1-yl)prop-2-en-1-one can inhibit cancer cell proliferation. For instance, studies indicate that derivatives of this compound demonstrate significant activity against various cancer cell lines, including lung cancer cells (A549) with IC50 values indicating effective cytotoxicity . The mechanism often involves the inhibition of specific enzymes related to cancer progression.

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress within cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal infections, making them valuable in treating patients who are immunocompromised due to cancer therapies. This dual action enhances the therapeutic potential of such compounds .

Material Science Applications

In addition to biological applications, this compound and its derivatives are explored in materials science:

- Organic Electronics : Due to their electronic properties, naphthalene derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to form stable thin films makes them suitable candidates for these applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives:

作用機序

The mechanism of action of 1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 1-(Naphthalen-1-YL)prop-2-EN-1-one

- 1-(Naphthalen-2-YL)prop-2-EN-1-one

- 1-(Naphthalen-3-YL)prop-2-EN-1-one

Uniqueness

This compound is unique due to the position of the prop-2-en-1-one group on the naphthalene ring, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and industrial applications compared to its analogs.

生物活性

1-(Naphthalen-1-yl)prop-2-en-1-one, also known as naphthalene chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a naphthalene ring attached to a prop-2-en-1-one moiety, which contributes to its reactivity and biological activity. The structural attributes allow it to interact with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of naphthalene chalcone derivatives. A notable study synthesized a series of naphthalene-chalcone derivatives and evaluated their anticancer properties against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2j | A549 | 7.835 ± 0.598 | Induces apoptosis via ROS generation |

| 20a | HG-3 | 0.17–2.69 | Pro-apoptotic effects with low toxicity |

| 25n | PGA-1 | <10 | Modulates ROS flux leading to cell death |

The compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values below 10 µM, indicating potent activity against cancer cells while maintaining low toxicity towards normal cells .

Antibacterial and Antifungal Activity

In addition to anticancer properties, naphthalene chalcones have shown promising antibacterial and antifungal activities. The dual action against both cancerous cells and pathogens enhances their therapeutic potential, particularly in patients undergoing cancer treatment who are at increased risk for infections.

Case Study: Antibacterial Activity

A recent investigation into the antibacterial properties of naphthalene chalcone derivatives revealed that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2j | Staphylococcus aureus | 15 µg/mL |

| 20a | Escherichia coli | 20 µg/mL |

These findings indicate that naphthalene chalcones can serve as effective agents against bacterial infections, which is crucial for improving patient outcomes in oncological settings .

The mechanisms underlying the biological activities of naphthalene chalcones are multifaceted:

- Apoptosis Induction : Naphthalene chalcones induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death.

- Antimicrobial Action : The compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways, showcasing their potential as broad-spectrum antimicrobial agents.

特性

IUPAC Name |

1-naphthalen-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWVNVYYWFTFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。